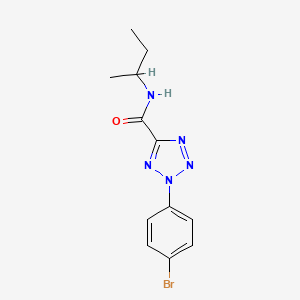

2-(4-溴苯基)-N-(仲丁基)-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for the compound . For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which shares a similar structure to the tetrazole compound of interest . Additionally, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is investigated, which could be relevant to the carboxamide group in the target compound . Lastly, the synthesis and activity of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides are reported, which are structurally related to tetrazole carboxamides and could provide insights into the chemical properties and potential bioactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves novel and efficient routes, such as the preparation of pyrazole bromide from potassium tricyanomethanide, featuring a selective Sandmeyer reaction . This method could potentially be adapted for the synthesis of the bromophenyl tetrazole carboxamide by modifying the starting materials and reaction conditions. The electrocatalytic carboxylation process described for 2-amino-5-bromopyridine also highlights the potential for incorporating the carboxamide group into aromatic compounds using CO2 in an ionic liquid medium .

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit characteristics similar to those of the related compounds discussed in the papers. The presence of a tetrazole ring, as seen in the antiallergic benzamides and carboxamides, suggests that the target compound may also exhibit a planar geometry around this heterocycle, which could influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving the related compounds provide a basis for understanding how the target compound might behave under various conditions. The Sandmeyer reaction used in the synthesis of pyrazole derivatives indicates that halogenated aromatic compounds can be functionalized further, which could be relevant for the bromophenyl group in the target compound . The electrocatalytic carboxylation process demonstrates the feasibility of introducing carboxamide groups under mild conditions without the need for toxic solvents or catalysts .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-bromophenyl)-N-(sec-butyl)-2H-tetrazole-5-carboxamide" are not directly reported, the properties of structurally related compounds can provide some predictions. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the bromophenyl group and the sec-butyl substituent. The tetrazole ring is known for its bioisosteric similarity to the carboxyl group, which could affect the compound's acidity and potential for forming hydrogen bonds . The antiallergic activity of similar tetrazole carboxamides also suggests that the target compound may have biological relevance, potentially as a therapeutic agent .

科学研究应用

溴化苯酚的环境影响

溴化苯酚,例如 2,4,6-三溴苯酚,由于它们在溴化阻燃剂合成中作为中间体以及作为这些物质的降解产物而出现,因此具有重要意义。这些化合物普遍存在于环境中,包括水生基质、室内灰尘和食品中,表明它们具有持续的环境存在性和生物蓄积的可能性。Koch 和 Sures (2018) 的综述强调需要进一步研究它们的毒代动力学、毒力学及其结构异构体和降解产物对环境的影响,强调溴化化合物在环境研究中持续的相关性 (Koch & Sures, 2018)。

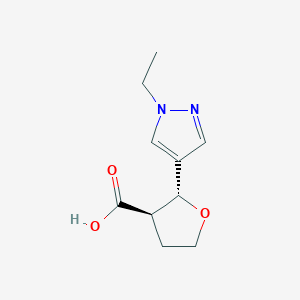

医药化学中的四唑部分

四唑衍生物因其广泛的生物学特性而受到认可,包括抗结核、抗癌、抗疟疾、抗糖尿病、抗真菌和抗炎活性。四唑部分作为羧酸基团的生物等排体,可以增强药物的亲脂性、生物利用度并减少副作用。Patowary、Deka 和 Bharali (2021) 强调了含四唑化合物在药物开发中的重要性,因为它们的药代动力学特性和代谢稳定性。这篇综述说明了四唑基团在开发新药中的多功能性,表明了 2-(4-溴苯基)-N-(仲丁基)-2H-四唑-5-甲酰胺等化合物在医药化学中的潜在相关性 (Patowary, Deka, & Bharali, 2021)。

抗菌研究中的四唑杂化物

Gao、Xiao 和 Huang (2019) 综述了四唑杂化物的抗菌潜力,特别是对耐药菌的抗菌潜力。当四唑骨架与其他抗菌药效团结合时,已显示出对药物敏感和耐药病原体均具有增强的功效。该研究讨论了四唑-恶唑烷酮杂化物,如泰迪唑胺,该药物已上市用于治疗急性细菌感染。这强调了含四唑化合物在应对抗生素耐药性挑战方面的潜力,并强调了在开发新型抗菌剂方面进行进一步研究的重要性 (Gao, Xiao, & Huang, 2019)。

属性

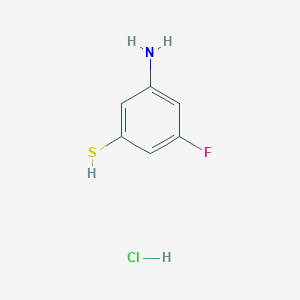

IUPAC Name |

2-(4-bromophenyl)-N-butan-2-yltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN5O/c1-3-8(2)14-12(19)11-15-17-18(16-11)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAKJVVGTZXTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)